2,2-Difluoropropane-1,3-diamine dihydrochloride
Overview
Description
2,2-Difluoropropane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C3H10Cl2F2N2 and a molecular weight of 183.03 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It is used in the preparation of biphenyl pyrazines as pd-1/pd-l1 inhibitors . PD-1 is a cell surface receptor that belongs to the immunoglobulin superfamily and is expressed on T cells and pro-B cells. PD-1 binds two ligands, PD-L1 and PD-L2.
Mode of Action
This inhibition can prevent the ‘immune checkpoint’ activity of PD-1, thereby enhancing immune responses against cancer cells .
Biochemical Pathways
By inhibiting PD-1/PD-L1 interaction, T-cell activity is increased, which can lead to enhanced immune responses against cancer cells .
Result of Action
Its role in the synthesis of pd-1/pd-l1 inhibitors suggests that it may contribute to the enhancement of immune responses against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoropropane-1,3-diamine dihydrochloride typically involves multiple steps:
Fluorination: The starting material, diethyl malonate, reacts with a fluorination reagent such as selectfluor to produce 2,2-difluoro-diethyl-malonate.
Amidation: The intermediate 2,2-difluoro-diethyl-malonate is then amidated using ammonia water to form 2,2-difluoro-malonamide.
Industrial Production Methods: Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoropropane-1,3-diamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different fluorinated amine derivatives.
Reduction: Reduction reactions can further modify the amine groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated amides, while substitution reactions can produce a variety of substituted amines .
Scientific Research Applications
2,2-Difluoropropane-1,3-diamine dihydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceuticals, particularly in the synthesis of cancer treatment drugs.
Industry: The compound is employed in the production of specialty chemicals and materials
Comparison with Similar Compounds
- 2,2-Difluoroethane-1,2-diamine
- 2,2-Difluorobutane-1,4-diamine
- 2,2-Difluoropentane-1,5-diamine
Comparison: Compared to these similar compounds, 2,2-Difluoropropane-1,3-diamine dihydrochloride is unique due to its specific fluorination pattern and the presence of two amine groups. This makes it particularly useful in the synthesis of fluorinated pharmaceuticals and materials, offering distinct reactivity and stability .
Properties
IUPAC Name |
2,2-difluoropropane-1,3-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8F2N2.2ClH/c4-3(5,1-6)2-7;;/h1-2,6-7H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKGUQBJHKBPLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)(F)F)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133186-53-5 | |
Record name | 2,2-difluoropropane-1,3-diamine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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